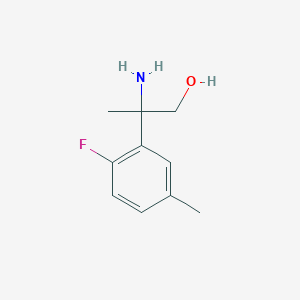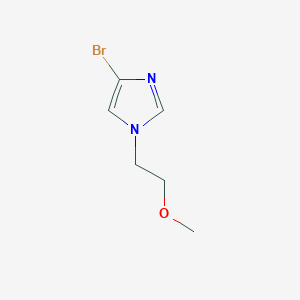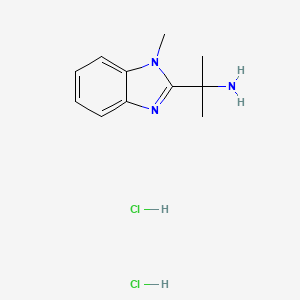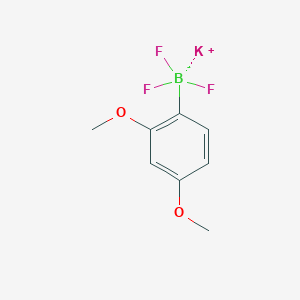
Potassium (2,4-dimethoxyphenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2,4-dimethoxyphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,4-dimethoxyphenyl)trifluoroboranuide typically involves the reaction of 2,4-dimethoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent. The reaction conditions often include mild temperatures and atmospheric pressure to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of potassium (2,4-dimethoxyphenyl)trifluoroboranuide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2,4-dimethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic acid or alcohol.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include phenols, quinones, boronic acids, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium (2,4-dimethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its ability to form stable carbon-boron bonds.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism by which potassium (2,4-dimethoxyphenyl)trifluoroboranuide exerts its effects involves the formation of stable carbon-boron bonds. The trifluoroborate group acts as a nucleophile, participating in various cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which facilitate the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (2,4-dichlorophenyl)trifluoroboranuide
- Potassium (2,4-difluorophenyl)trifluoroboranuide
- Potassium (3,4-dimethoxyphenyl)trifluoroboranuide
Uniqueness
Potassium (2,4-dimethoxyphenyl)trifluoroboranuide is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex organic molecules. Its stability and reactivity under various conditions also make it a valuable reagent in both academic and industrial research.
Propiedades
Fórmula molecular |
C8H9BF3KO2 |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
potassium;(2,4-dimethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-6-3-4-7(9(10,11)12)8(5-6)14-2;/h3-5H,1-2H3;/q-1;+1 |
Clave InChI |
WXJCZIHPDHTCPM-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=C(C=C1)OC)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Ethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13553778.png)
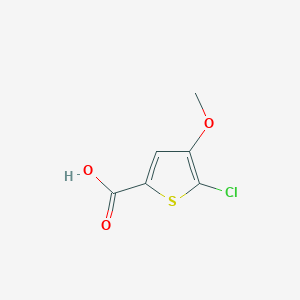
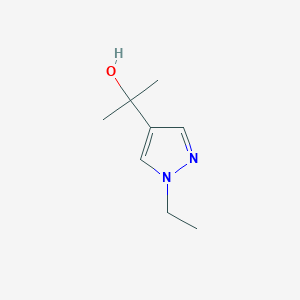
![3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B13553791.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-trienehydrochloride](/img/structure/B13553793.png)
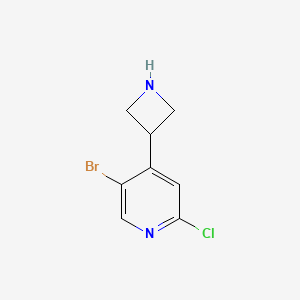
![2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B13553800.png)
![Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride](/img/structure/B13553801.png)
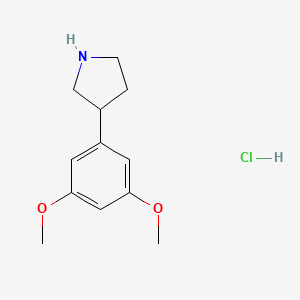
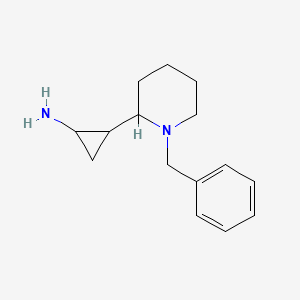
![2-[2-cyanoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B13553839.png)
